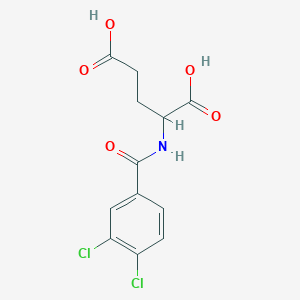![molecular formula C16H18IN B14767224 1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is an organic compound with the molecular formula C16H18IN. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide can be synthesized through a series of chemical reactions involving the methylation of indole derivatives. The typical synthetic route involves the following steps:
Starting Material: The synthesis begins with indole or a substituted indole derivative.
Methylation: The indole derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated product undergoes cyclization to form the benzo[e]indolium structure.
Iodination: Finally, the compound is iodinated to form 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide.
Industrial Production Methods
Industrial production of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indolium compounds.
Substitution: Various substituted indolium derivatives.
Applications De Recherche Scientifique
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Mécanisme D'action
The mechanism of action of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
- 1-Ethyl-2,3,3-trimethylindolenium iodide
Uniqueness
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C16H18IN |
|---|---|
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
1,2,3,3-tetramethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15;/h5-10H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LKQMWUMGPMKCLH-UHFFFAOYSA-M |
SMILES canonique |
CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






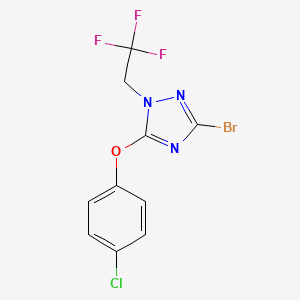
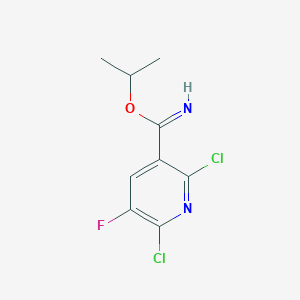
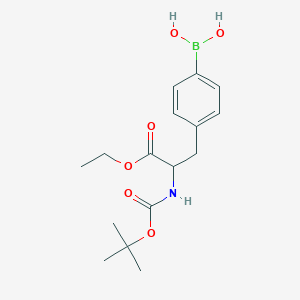
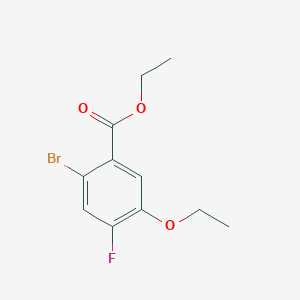
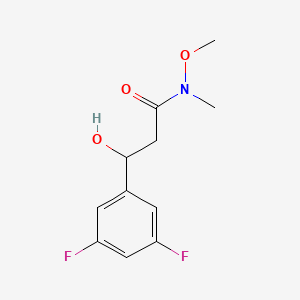

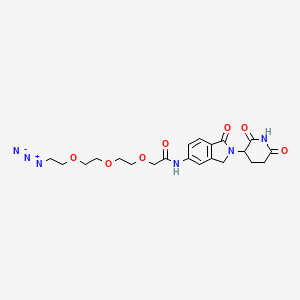

![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
